1,4-Dimethylbenzo[g]quinolin-2(1H)-one
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Overview
Description
1,4-Dimethylbenzo[g]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family It is characterized by a fused ring structure that includes a quinoline moiety with two methyl groups at the 1 and 4 positions and a ketone group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 1,4-Dimethylbenzo[g]quinolin-2(1H)-one involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). The reaction typically proceeds under reflux conditions, where the penta-2,4-dienamides are heated in the presence of H₂SO₄, leading to the formation of the quinolinone structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylbenzo[g]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinolinones, dihydroquinolinones, and other quinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Dimethylbenzo[g]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential biological activity and is studied for its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Industry: It can be used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethylbenzo[g]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Quinolin-2(1H)-one: Lacks the methyl groups at the 1 and 4 positions.
1-Methylquinolin-2(1H)-one: Has a single methyl group at the 1 position.
4-Methylquinolin-2(1H)-one: Has a single methyl group at the 4 position.
Uniqueness
1,4-Dimethylbenzo[g]quinolin-2(1H)-one is unique due to the presence of two methyl groups at specific positions, which can influence its chemical reactivity and biological activity. This structural feature can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
Molecular Formula |
C15H13NO |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
1,4-dimethylbenzo[g]quinolin-2-one |
InChI |
InChI=1S/C15H13NO/c1-10-7-15(17)16(2)14-9-12-6-4-3-5-11(12)8-13(10)14/h3-9H,1-2H3 |
InChI Key |
WISLCOBDZBPRSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=CC3=CC=CC=C3C=C12)C |
Origin of Product |
United States |
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